Technical Guide: 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 59340-27-1)
Technical Guide: 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 59340-27-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various heterocyclic compounds, particularly pyrazole-4-sulfonamide derivatives with potential therapeutic applications.
Chemical Identity and Properties
CAS Number: 59340-27-1[1]
Molecular Formula: C₆H₉ClN₂O₂S
Molecular Weight: 208.67 g/mol [2]
Appearance: Pale yellow solid[3]
Melting Point: 39-42 °C[2]
| Property | Value | Reference |
| CAS Number | 59340-27-1 | [1] |
| Molecular Formula | C₆H₉ClN₂O₂S | |
| Molecular Weight | 208.67 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 39-42 °C | [2] |
Spectroscopic Data
Table 2.1: ¹H NMR Data of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |
| 3.79 | s | 3H | N-CH₃ | CDCl₃ | [3] |
| 2.55 | s | 3H | C-CH₃ | CDCl₃ | [3] |
| 2.47 | s | 3H | C-CH₃ | CDCl₃ | [3] |
Table 2.2: Spectroscopic Data of Precursor: 1,3,5-trimethyl-1H-pyrazole [3]
| Type | Data |
| Appearance | Brown solid |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 5.78 (s, 1H), 3.69 (s, 3H), 2.21 (t, J = 2.4 Hz, 6H) |
Table 2.3: Representative Spectroscopic Data of a Derivative: 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide [3]
| Type | Data |
| IR (KBr, cm⁻¹) | 3399, 2928, 2362, 1636, 1523, 1456, 1418, 1313, 1207, 1148, 1107, 1080, 817, 743, 681 |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.27 (m, 3H), 7.1 (dd, J = 2.1 Hz, 1.5 Hz, 2H), 4.28 (t, J = 6 Hz, 3H), 3.71 (s, 3H), 3.18 (q, J = 6.9 Hz, 6.6 Hz, 3H), 2.79 (t, J = 6.6 Hz, 3H), 2.35 (s, 3H), 2.27 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δc (ppm): 145.67, 141.2, 138.9, 128.57, 128.42, 126.12, 115.38, 43.44, 36.01, 35.03, 12.8, 10.05 |
| HRMS (ESI) | m/z calcd for [C₁₄H₁₉N₃O₂S]⁺: 293.38 [M + H]⁺, found 294.2 |
Experimental Protocols
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is a multi-step process, starting from the synthesis of 1,3,5-trimethyl-1H-pyrazole, followed by sulfonylation. This intermediate is then used to synthesize pyrazole-4-sulfonamide derivatives.
Synthesis of 1,3,5-trimethyl-1H-pyrazole[3]
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To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (63 g, 561.7 mmol) in small portions under a nitrogen atmosphere.
-
Stir the reaction mixture at 25–30 °C for approximately 40 minutes.
-
Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture at 25–30 °C over a period of 30 minutes under a nitrogen atmosphere.
-
Stir the reaction mixture at 25–30 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add cold water followed by ethyl acetate.
-
Stir the mixture for 10 minutes and separate the organic layer.
-
Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole.
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride[3]
-
In a flask, add 1,3,5-trimethyl-1H-pyrazole (25 g, an equivalent amount to the starting pyrazole in the previous step) to 75 mL of chloroform.
-
Slowly add this mixture to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.
-
Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
To this mixture, add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over 20 minutes.
-
Continue stirring for an additional 2 hours at 60 °C.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture onto crushed ice and stir for 30 minutes.
-
Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
General Protocol for the Synthesis of Pyrazole-4-sulfonamides[3]
-
In a reaction vessel, dissolve the desired amine (e.g., 2-phenylethylamine, 2.7 mmol) in dichloromethane (5 volumes).
-
Add diisopropylethylamine (3.85 mmol) at 25–30 °C.
-
Add a solution of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (2.57 mmol) in dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.
-
Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water (10 volumes) and stir for 10 minutes.
-
Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and its subsequent use in the synthesis of pyrazole-4-sulfonamides.
Caption: Synthesis workflow for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
Caption: General workflow for the synthesis and characterization of pyrazole-4-sulfonamides.
References
- 1. 59340-27-1 Cas No. | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- 2. 59340-27-1 Cas No. | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
